Tri(2-thienyl)phosphine sulphide
Description
Direct Sulfurization of Tri(2-thienyl)phosphine
The most common and straightforward method for synthesizing tri(2-thienyl)phosphine sulfide (B99878) is the direct sulfurization of tri(2-thienyl)phosphine. This process involves the reaction of the phosphine (B1218219) with a sulfur-donating agent.
A variety of sulfur sources can be employed for the sulfurization of phosphines. Elemental sulfur is a traditional and widely used reagent for this transformation. rsc.orgmdpi.com The reaction typically involves mixing the phosphine and solid sulfur in a suitable solvent, such as chloroform (B151607). rsc.org
Alternative sulfurizing agents have been developed to overcome some of the drawbacks associated with elemental sulfur, which can sometimes require harsh reaction conditions. jst.go.jp Tetrabutylammonium (B224687) thiocyanate (B1210189) has emerged as an effective reagent for the chalcogenation of phosphines, providing the corresponding phosphine sulfides in good to high yields. jst.go.jpnih.gov Other sulfur sources include xanthane hydride, which has been shown to react with phosphines to produce phosphine sulfides. researchgate.net The choice of sulfur source can be critical, as some reagents may offer milder reaction conditions or improved yields.
| Sulfur Source | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Elemental Sulfur (S8) | Reaction with phosphine in a solvent like chloroform or toluene (B28343). rsc.orgmiami.edu | Readily available and inexpensive. mdpi.com | Can require elevated temperatures and longer reaction times. jst.go.jp |
| Tetrabutylammonium Thiocyanate (nBu4NSCN) | Reaction in 1,2-dichloroethane (B1671644) at elevated temperatures (e.g., 120 °C). jst.go.jpnih.gov | Effective for a variety of phosphines, including those with functional groups. jst.go.jp | May require specific solvents and higher temperatures. jst.go.jpjst.go.jp |
| Xanthane Hydride | Reaction with phosphines, though detailed conditions for tri(2-thienyl)phosphine are not specified. researchgate.net | Alternative to elemental sulfur. researchgate.net | May produce unstable byproducts. researchgate.net |
The efficiency of the direct sulfurization reaction is highly dependent on the reaction conditions. For the reaction with elemental sulfur, stirring the mixture in a solvent like chloroform at room temperature can be sufficient. rsc.org In some cases, gentle heating may be employed to ensure the completion of the reaction. surfacesciencewestern.com
When using tetrabutylammonium thiocyanate, the choice of solvent is crucial. Studies have shown that 1,2-dichloroethane is a particularly effective solvent for this transformation, leading to high yields of the phosphine sulfide. jst.go.jpjst.go.jp Other solvents such as toluene, n-hexane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) have been found to be less effective or completely ineffective. jst.go.jpresearchgate.net The reaction temperature is also a key parameter, with temperatures around 120 °C being optimal for the reaction with tetrabutylammonium thiocyanate in 1,2-dichloroethane. jst.go.jpnih.gov
Additives can also play a significant role. For the sulfurization of certain electron-deficient phosphines, the addition of a copper(I) iodide (CuI) catalyst has been found to be effective in improving the reaction outcome. jst.go.jp
| Sulfur Source | Optimal Solvent | Optimal Temperature | Use of Additives |
|---|---|---|---|
| Elemental Sulfur (S8) | Chloroform, Toluene rsc.orgmiami.edu | Room temperature to moderate heating rsc.orgsurfacesciencewestern.com | Generally not required. |
| Tetrabutylammonium Thiocyanate (nBu4NSCN) | 1,2-Dichloroethane jst.go.jpjst.go.jp | ~120 °C jst.go.jpnih.gov | CuI can be beneficial for electron-deficient phosphines. jst.go.jp |
The mechanism of sulfur atom transfer from a source to a tertiary phosphine is a fundamental aspect of this reaction. When elemental sulfur (in its common S8 form) is used, the reaction is thought to initiate with a nucleophilic attack by the phosphine on the sulfur ring. This attack leads to the opening of the eight-membered ring and the formation of a dipolar intermediate, which then undergoes further reactions to ultimately yield the phosphine sulfide. researchgate.net The rate of this reaction is influenced by the solvent's polarity and the electronic properties of the substituents on the phosphine. researchgate.net
For sulfurization using tetrabutylammonium thiocyanate in 1,2-dichloroethane, a plausible mechanism involves the initial reaction of the phosphine with the solvent to form a bisphosphonium salt. The thiocyanate anion then attacks the cationic phosphorus center, leading to a pentacoordinated intermediate. This intermediate subsequently breaks down, releasing the phosphine sulfide. jst.go.jp
In reactions involving acidic conditions, such as the rearrangement of β-hydroxyalkylphosphine sulfides, the mechanism can involve protonation and the formation of carbocation intermediates, leading to sulfur atom migration. beilstein-journals.orgnih.gov
Indirect Synthetic Routes and Precursor Derivatization
While direct sulfurization is the primary method, indirect routes and the synthesis of the phosphine precursor are also important considerations.
The synthesis of phosphine chalcogenides, including sulfides, selenides, and oxides, often follows similar strategies. rsc.orgresearchgate.net The precursor, tri(2-thienyl)phosphine, can be synthesized by reacting the Grignard reagent derived from 2-bromothiophene (B119243) with chlorodiphenylphosphine. rsc.org This phosphine can then be converted to its corresponding oxide, sulfide, or selenide (B1212193) by reaction with an appropriate chalcogen source. rsc.org For instance, the selenide can be prepared by reacting the phosphine with solid selenium in chloroform. rsc.org The synthesis of various phosphine chalcogenides often involves the simple oxidative addition of the chalcogen to the P(III) center. researchgate.net
For the synthesis to be viable on a larger, industrial scale, several factors must be considered. The synthesis of the tri(2-thienyl)phosphine precursor should be efficient and utilize readily available starting materials. rsc.orgnih.gov The scalability of synthetic processes is a significant challenge in chemistry, often limited by the availability of precursors or the efficiency of the synthetic approach. taylorfrancis.com The development of practical, multigram scale syntheses from inexpensive and air-stable precursors is crucial for the broader application of these compounds. nih.gov While detailed industrial-scale synthesis of tri(2-thienyl)phosphine sulfide is not extensively documented, the principles of scalable synthesis for related phosphines and other fine chemicals would apply. This includes optimizing reaction conditions for large reactors, ensuring safety, and developing efficient purification methods. taylorfrancis.comyoutube.com
Structure
3D Structure
Properties
CAS No. |
24111-71-5 |
|---|---|
Molecular Formula |
C12H9PS4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
sulfanylidene(trithiophen-2-yl)-λ5-phosphane |
InChI |
InChI=1S/C12H9PS4/c14-13(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H |
InChI Key |
VJXPPEHCZFCFOB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)P(=S)(C2=CC=CS2)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)P(=S)(C2=CC=CS2)C3=CC=CS3 |
Other CAS No. |
24111-71-5 |
Origin of Product |
United States |
Synthetic Methodologies for Tri 2 Thienyl Phosphine Sulfide
Control of Purity and Yield in Advanced Synthetic Protocols
Advanced synthetic protocols for tri(2-thienyl)phosphine sulfide (B99878) focus on maximizing yield and ensuring high purity through meticulous control of the entire manufacturing process, from the synthesis of the phosphine (B1218219) precursor to the final sulfurization and purification steps.
The primary route to obtaining tri(2-thienyl)phosphine involves the reaction of a 2-thienyl organometallic reagent with phosphorus trichloride (B1173362) (PCl₃). The most common methods utilize either a Grignard reagent (2-thienylmagnesium bromide) or an organolithium reagent (2-thienyllithium) . The choice of reagent can influence the reactivity and the parameters needed for optimal yield and purity.
The subsequent conversion of tri(2-thienyl)phosphine to its sulfide is typically achieved by direct oxidation with elemental sulfur wikipedia.orgrsc.org. The efficiency of this step and the final product's purity are highly dependent on the reaction conditions and the purification method employed.
The synthesis of the tri(2-thienyl)phosphine precursor is a critical step where the foundation for the final product's purity is laid.
Grignard Reagent Method:
The reaction of 2-thienylmagnesium bromide with phosphorus trichloride is a widely used method . Key parameters for this reaction are outlined below:
| Parameter | Condition | Rationale for Purity and Yield Control |
| Starting Materials | 2-bromothiophene (B119243), magnesium turnings, phosphorus trichloride | High-quality starting materials are essential to prevent side reactions. |
| Solvent | Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether | Anhydrous conditions are crucial as water hydrolyzes both the Grignard reagent and PCl₃, which would significantly lower the yield . |
| Atmosphere | Inert gas (argon or nitrogen) | Prevents oxidation of the phosphine product . |
| Temperature | Initial cooling (0°C or below) during Grignard formation; slow, controlled addition to PCl₃ | Controls the exothermic reaction and minimizes the formation of byproducts . |
| Reaction Monitoring | Phosphorus-31 NMR (³¹P NMR) | Allows for the detection of mono- and di-substituted phosphine intermediates, ensuring the reaction goes to completion to form the desired tris-substituted product . |
Organolithium Method:
An alternative route involves the use of 2-thienyllithium, which is generated by treating 2-bromothiophene with n-butyllithium . This organolithium reagent is generally more reactive than its Grignard counterpart.
| Parameter | Condition | Rationale for Purity and Yield Control |
| Reagents | 2-bromothiophene, n-butyllithium, phosphorus trichloride | High reactivity of n-butyllithium requires careful handling. |
| Temperature | Strict low-temperature control (e.g., -78°C) | The high reactivity of the organolithium reagent necessitates lower temperatures to control the reaction rate and prevent side reactions . |
| Atmosphere | Inert gas (argon or nitrogen) | Essential to prevent degradation of the highly reactive organolithium reagent and oxidation of the product. |
The conversion of tri(2-thienyl)phosphine to tri(2-thienyl)phosphine sulfide is an oxidation reaction. Drawing parallels from the synthesis of analogous compounds like triphenylphosphine (B44618) sulfide, a rapid and efficient reaction can be expected mdpi.comresearchgate.net.
| Parameter | Condition | Rationale for Purity and Yield Control |
| Sulfur Source | Elemental sulfur (S₈) | A readily available and effective oxidizing agent for this transformation wikipedia.orgmdpi.com. |
| Stoichiometry | Equimolar amounts of tri(2-thienyl)phosphine and sulfur | Using a stoichiometric amount ensures complete conversion without a large excess of sulfur, which would need to be removed during purification mdpi.com. |
| Solvent | Chloroform (B151607), dichloromethane, or toluene (B28343) | These solvents facilitate the reaction, and the choice can influence the solubility of the product and ease of purification rsc.orgmdpi.com. |
| Reaction Time | Typically rapid, can be less than an hour | The reaction of phosphines with sulfur is often fast at room temperature rsc.orgmdpi.com. |
| Temperature | Room temperature | The reaction is often exothermic and proceeds efficiently without the need for heating mdpi.comresearchgate.net. |
The final stage of the synthesis is crucial for obtaining a product of high purity. The methods employed are aimed at removing unreacted starting materials, particularly excess sulfur, and any byproducts.
Filtration and Washing:
For reactions that result in the precipitation of the phosphine sulfide product, a simple and effective purification method involves filtration followed by washing with a suitable solvent mdpi.comresearchgate.net.
| Step | Solvent | Purpose |
| Filtration | - | To isolate the solid crude product from the reaction mixture. |
| Washing | Methanol | To wash away unreacted sulfur and other soluble impurities, yielding a purer final product mdpi.comresearchgate.net. |
Recrystallization:
For achieving very high purity, recrystallization is a standard technique. The choice of solvent is critical.
| Solvent System | Procedure | Outcome |
| Hot isopropanol/DMSO | The crude product is suspended in hot isopropanol, and dimethyl sulfoxide (B87167) (DMSO) is added dropwise until dissolution. Cooling the solution allows for the precipitation of pure crystals rsc.org. | This method effectively removes impurities that are more soluble in the solvent mixture at room temperature. |
| Ethanol | Can be used for recrystallization to obtain high-purity product . | A common solvent for recrystallizing phosphine derivatives. |
Column Chromatography:
In cases where simple filtration and recrystallization are insufficient to remove all impurities, silica (B1680970) gel column chromatography can be employed .
| Eluent System | Purpose |
| Hexane/Ethyl Acetate (B1210297) mixtures | This solvent system is used to separate the desired product from impurities based on their different polarities and affinities for the silica gel stationary phase . |
By carefully controlling the parameters at each stage of the synthesis, from the precursor formation to the final purification, high yields of Tri(2-thienyl)phosphine sulfide with excellent purity can be achieved.
Structural and Spectroscopic Elucidation Methodologies for Tri 2 Thienyl Phosphine Sulfide
Advanced Spectroscopic Characterization Techniques
Modern analytical methods are indispensable for the structural elucidation of organophosphorus compounds like tri(2-thienyl)phosphine sulfide (B99878). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.
NMR spectroscopy is a cornerstone technique for the analysis of tri(2-thienyl)phosphine sulfide, providing granular information about the hydrogen, carbon, and phosphorus nuclei.
Proton (¹H) NMR spectroscopy is instrumental in defining the environment of the protons on the thienyl rings. The spectra of tri-2-thienylphosphine and its derivatives, including the sulfide, have been analyzed to determine the magnitudes and relative signs of ¹H-³¹P spin coupling constants. researchgate.net For tri(2-thienyl)phosphine oxide, distinct multiplets for the 2-thienyl protons are observed at 7.87, 7.38, and 7.22 ppm. rsc.org While specific shift values for the sulfide are not detailed in the provided results, the analysis of related compounds shows that the electronic properties of the phosphorus group influence the chemical shifts of the phenyl ring protons. researchgate.net
Table 1: ¹H NMR Spectral Data for Thienyl Protons
| Compound | Proton Environment | Chemical Shift (ppm) |
| Tri(2-thienyl)phosphine Oxide | 2-thienyl | 7.87, 7.38, 7.22 rsc.org |
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of tri(2-thienyl)phosphine sulfide. While specific data for tri(2-thienyl)phosphine sulfide is not available in the search results, related organophosphorus compounds exhibit characteristic chemical shifts. chemicalbook.comnih.gov For instance, in triphenylphosphine (B44618) sulfide, the carbon atoms of the phenyl groups appear in the aromatic region between 128-135 ppm. isca.me The carbon attached to the phosphorus atom in aryl phosphine (B1218219) compounds typically resonates in the range of 125-140 ppm. isca.me The general chemical shift ranges for carbons in aromatic rings are between 125-150 ppm. libretexts.org
Table 2: General ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Typical Chemical Shift (ppm) |
| Aromatic Carbons | 125 - 170 oregonstate.edu |
| C-P (Aryl) | 125 - 140 isca.me |
Phosphorus-31 (³¹P) NMR is a highly sensitive and direct probe of the phosphorus atom's chemical environment. For tertiary phosphine sulfides, the ³¹P chemical shifts generally appear in a characteristic range. For example, triethylphosphine (B1216732) sulfide shows a signal at 54.5 ppm, and trimethylphosphine (B1194731) sulfide is found at 59.1 ppm. youtube.com In a study of diphenyl(2-thienyl)phosphine sulfide, the ³¹P NMR spectrum displayed a singlet at +35 ppm. rsc.org The coordination of the phosphine sulfide to a metal center would result in a significant change in this chemical shift, providing evidence of complex formation. The ³¹P chemical shifts of tertiary arylphosphines are influenced by the electronegativity of the substituents and the bond angles at the phosphorus atom.
Table 3: ³¹P NMR Chemical Shift Data
| Compound | Chemical Shift (ppm) |
| Diphenyl(2-thienyl)phosphine Sulfide | +35 rsc.org |
| Triethylphosphine Sulfide | 54.5 youtube.com |
| Trimethylphosphine Sulfide | 59.1 youtube.com |
Infrared (IR) spectroscopy is a key method for identifying functional groups within a molecule by measuring its absorption of infrared radiation, which corresponds to specific vibrational modes. A crucial vibrational band for tri(2-thienyl)phosphine sulfide is the P=S stretching frequency. In related phosphine sulfides, this band is typically observed in the range of 745-754 cm⁻¹. isca.me For comparison, the P=S stretch in other triphosphine (B1213122) sulfides has been noted at 653 cm⁻¹. researchgate.net The IR spectra of tri(2-thienyl)phosphine and its derivatives have been analyzed to understand their vibrational properties. researchgate.net
Table 4: Characteristic IR Stretching Frequencies
| Vibrational Mode | Frequency (cm⁻¹) |
| P=S Stretch | 745 - 754 isca.me |
| P-C Stretch | 775 researchgate.net |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For the related compound tri(2-thienyl)phosphine, the molecular weight is 280.4 g/mol . nih.gov The mass spectrum of this compound shows a top peak at m/z 114 and a second highest peak at m/z 280, which corresponds to the molecular ion. nih.gov While specific fragmentation data for tri(2-thienyl)phosphine sulfide is not provided, analysis of similar compounds like triphenylphosphine sulfide can offer insights into expected fragmentation pathways. nih.gov
Table 5: Mass Spectrometry Data for Tri(2-thienyl)phosphine
| m/z Value | Relative Intensity | Assignment |
| 280 | Second Highest | Molecular Ion [M]⁺ nih.gov |
| 114 | Top Peak | Fragment Ion nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction analysis stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of organophosphorus compounds, it provides invaluable insights into the molecular geometry, bonding characteristics, and non-covalent interactions that govern their solid-state behavior.
Single-Crystal X-ray Diffraction Studies of Tri(2-thienyl)phosphine Sulfide and its Metal Complexes
For instance, diiron propanedithiolate complexes incorporating the Tri(2-thienyl)phosphine ligand have been synthesized and structurally characterized. tandfonline.com In these complexes, the phosphine ligand coordinates to one of the iron atoms. Although this study focuses on the parent phosphine, the structural data for the complex provides a foundational understanding of how the tri(2-thienyl)phosphine moiety behaves in a coordinated state.
Furthermore, studies on related phosphine chalcogenide complexes, such as diphenyl(2-thienyl)phosphine sulfide, offer analogous insights. The crystal structure of this related compound has been determined, providing a model for the expected geometry of Tri(2-thienyl)phosphine sulfide. rsc.org
The coordination of Tri(2-thienyl)phosphine sulfide to different metals can result in a variety of structural motifs. The specific geometry is influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.
| Complex Type | Metal Center | Key Structural Features | Reference |
|---|---|---|---|
| Diiron Propanedithiolate Complex | Iron (Fe) | Monosubstituted with Tri(2-thienyl)phosphine, providing a model for the coordinated ligand's geometry. | tandfonline.com |
| Diphenyl(2-thienyl)phosphine Sulfide | N/A (Free Ligand) | Serves as a structural analogue for Tri(2-thienyl)phosphine sulfide. | rsc.org |
Analysis of Bond Lengths, Angles, and Stereochemistry at the Phosphorus Center
The geometry around the phosphorus atom in Tri(2-thienyl)phosphine sulfide is a key determinant of its chemical reactivity and coordinating ability. In the absence of a crystal structure for the free ligand, data from related compounds and complexes provide valuable approximations.
For the analogous diphenyl(2-thienyl)phosphine sulfide, single-crystal X-ray diffraction reveals a P=S bond length of 1.9573(11) Å. rsc.org The geometry at the phosphorus center is nearly tetrahedral, with a τ4 descriptor of 0.95 (where a perfect tetrahedron is 1.00). The C-P-S bond angles are consistently the largest, at approximately 113°. rsc.org This deviation from the ideal tetrahedral angle of 109.5° is attributed to the steric bulk and electronic effects of the thienyl and phenyl groups, as well as the nature of the P=S double bond.
In metal complexes, such as the diiron propanedithiolate complex with Tri(2-thienyl)phosphine, the coordination to the metal center influences the P-C bond lengths and C-P-C bond angles. tandfonline.com The stereochemistry at the phosphorus atom is retained upon coordination, with the lone pair of the phosphine donating to the metal. In the case of the sulfide, it is the sulfur atom that would typically coordinate to a metal, or the phosphorus can coordinate if the sulfur is not involved in bonding.
A comparison with triphenylphosphine sulfide further illustrates these trends. The P=S bond length in triphenylphosphine sulfide is approximately 1.950(3) Å. Upon coordination to an iodine molecule in a charge-transfer complex, this bond lengthens to 1.998(2) Å, indicating a weakening of the P=S bond.
| Compound | P=S Bond Length (Å) | C-P-S Bond Angle (°) | Geometry at Phosphorus | Reference |
|---|---|---|---|---|
| Diphenyl(2-thienyl)phosphine Sulfide | 1.9573(11) | ~113 | Near Tetrahedral (τ4 = 0.95) | rsc.org |
| Triphenylphosphine Sulfide | 1.950(3) | - | - | |
| Triphenylphosphine Sulfide · I2 Complex | 1.998(2) | - | - |
Elucidation of Molecular Conformation and Intermolecular Interactions
In the solid state, the conformation is often influenced by packing forces and intermolecular interactions. These can include van der Waals forces and, in some cases, weaker hydrogen bonds or other non-covalent interactions involving the sulfur atoms of the thienyl rings.
For metal complexes of the parent Tri(2-thienyl)phosphine, structural studies have shown that the gold atom in a gold(I) complex is bound exclusively to the phosphorus center, with no significant intramolecular interactions from the sulfur atoms of the thienyl rings to the metal. This suggests that the thienyl groups are oriented in a way that minimizes steric hindrance around the phosphorus atom.
The crystal packing of these molecules is an important aspect of their solid-state structure. Intermolecular interactions, such as π-π stacking between the thienyl rings of adjacent molecules, can play a role in stabilizing the crystal lattice. The specific nature and extent of these interactions would be revealed by a detailed analysis of the crystal packing diagram from a single-crystal X-ray diffraction study.
Electrochemical Characterization Methods for Redox Behavior
Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing information on their ability to be oxidized or reduced. For Tri(2-thienyl)phosphine sulfide and its complexes, cyclic voltammetry (CV) is a commonly employed technique.
Studies on diiron propanedithiolate complexes substituted with Tri(2-thienyl)phosphine have utilized cyclic voltammetry to explore their electrochemical behavior. tandfonline.com These investigations are often motivated by the relevance of such complexes to the active sites of [FeFe]-hydrogenases. The redox potentials obtained from CV can provide insights into the electron-donating or -withdrawing nature of the Tri(2-thienyl)phosphine sulfide ligand when coordinated to a metal center.
The electrochemical behavior of related platinum(II) complexes containing thienyl and phosphine ligands has also been studied. Continuous cyclic voltammetry scans of dinuclear platinum complexes have revealed variations in the redox waves, suggesting complex electrochemical processes.
While specific redox potential values for Tri(2-thienyl)phosphine sulfide itself are not provided in the searched literature, the methodology of cyclic voltammetry is consistently applied to its metal complexes to understand how the ligand influences the electronic properties of the metal center. These studies typically involve dissolving the complex in a suitable solvent with a supporting electrolyte and scanning a range of potentials to observe oxidation and reduction events.
Coordination Chemistry and Ligating Behavior of Tri 2 Thienyl Phosphine Sulfide
The Role of Tri(2-thienyl)phosphine Sulfide (B99878) as a Ligand in Metal Complexes
The coordination of tri(2-thienyl)phosphine sulfide to metal centers is primarily governed by the interaction of the soft sulfur donor atom with the metal. This interaction is influenced by a combination of electronic and steric factors imparted by the thienyl groups attached to the phosphorus atom.
The coordination of phosphine (B1218219) sulfides, such as tri(2-thienyl)phosphine sulfide, to transition metals occurs through the donation of a lone pair of electrons from the sulfur atom to an empty orbital of the metal center, forming a coordinate covalent bond. libretexts.org This interaction is a classic example of a Lewis acid-base reaction, where the metal acts as the Lewis acid and the phosphine sulfide acts as the Lewis base. The strength and nature of this P=S coordination are dependent on several factors, including the electronic properties of the metal (its oxidation state and electron configuration) and the electronic and steric characteristics of the phosphine sulfide ligand. libretexts.org
The P=S bond in a free phosphine sulfide ligand has a degree of double bond character. Upon coordination to a metal, there is a transfer of electron density from the sulfur to the metal. This donation of electron density can lead to a slight elongation of the P=S bond. The stability of the resulting metal-sulfur bond is a key factor in the formation of these complexes.
The thienyl groups in tri(2-thienyl)phosphine sulfide play a crucial role in modulating the electronic and steric properties of the ligand, which in turn affects its coordination behavior.
Electronic Effects: The sulfur atom within the thienyl ring is an electron-donating group. This property increases the electron density on the phosphorus atom and, consequently, on the exocyclic sulfur atom of the P=S group. This enhanced electron density makes tri(2-thienyl)phosphine sulfide a stronger σ-donor compared to its phenyl analogue, triphenylphosphine (B44618) sulfide. The increased σ-donor ability strengthens the bond to the metal center.
Formation and Characterization of Metal-Phosphine Sulfide Complexes
The versatile ligating ability of tri(2-thienyl)phosphine sulfide allows for the formation of a wide array of metal complexes. These complexes are characterized by various coordination modes and structural diversity, depending on the metal center and reaction conditions.
Tri(2-thienyl)phosphine sulfide can coordinate to metal centers in several ways:
Monodentate Coordination: The most common coordination mode is monodentate, where the ligand binds to a single metal center through the sulfur atom of the P=S group. fao.org
Bridging Coordination: In some instances, the phosphine sulfide can act as a bridging ligand, connecting two or more metal centers. This is less common for simple phosphine sulfides but can be observed in polynuclear complexes.
Chelation involving sulfur of thienyl group: While coordination primarily occurs through the P=S sulfur, the possibility of the sulfur atom of a thienyl ring participating in coordination to form a chelate ring has been considered. However, structural studies of gold(I) complexes with tri(2-thienyl)phosphine have shown that coordination occurs exclusively at the phosphorus center, with no significant interaction from the thienyl sulfur atoms. fao.org This suggests that chelation involving the thienyl sulfur is not a preferred coordination mode for this ligand.
The specific coordination mode adopted is influenced by factors such as the nature of the metal, the other ligands present in the coordination sphere, and the stoichiometry of the reaction.
Tri(2-thienyl)phosphine sulfide has been successfully used to synthesize complexes with a range of transition metals, including rhodium (Rh), iron (Fe), and palladium (Pd), as well as lanthanides (Ln).
Rhodium (Rh): The reaction of tris(2-thienyl)phosphine (B1580767) with dirhodium(II) acetate (B1210297) can lead to the formation of orthometalated rhodium complexes, where a C-H bond of a thienyl ring is activated and a direct Rh-C bond is formed. acs.org Complexes of rhodium(I) with triphenylphosphine sulfide have been synthesized and characterized as four-coordinate square planar complexes. isca.me
Iron (Fe): Iron complexes with related triel ligands have been synthesized, demonstrating the formation of direct Fe-E bonds (where E is a group 13 element). nih.gov This indicates the potential for tri(2-thienyl)phosphine sulfide to form stable complexes with iron.
Palladium (Pd): Palladium complexes containing phosphine ligands are widely used in catalysis. libretexts.org The electronic properties of tri(2-thienyl)phosphine sulfide make it a potentially useful ligand in palladium-catalyzed reactions.
Lanthanides (Ln): Phosphine oxides, which are structurally related to phosphine sulfides, are known to form complexes with lanthanide and actinide metals and are important in their extraction and separation. researchgate.net This suggests that tri(2-thienyl)phosphine sulfide could also coordinate to lanthanide ions.
The structural diversity of these complexes is significant, with geometries ranging from linear and square planar to tetrahedral and octahedral, depending on the coordination number and the electronic preferences of the metal ion. libretexts.org
Comparative Analysis of Ligating Abilities with Other Phosphine Chalcogenides and Analogues
The ligating properties of tri(2-thienyl)phosphine sulfide can be better understood by comparing it with other phosphine chalcogenides (R₃P=E, where E = O, Se, Te) and related phosphine ligands.
Comparison with other Phosphine Chalcogenides: The nature of the chalcogen atom (O, S, Se, Te) significantly influences the donor properties of the ligand. The hardness/softness of the donor atom is a key factor. The oxygen atom in phosphine oxides is a harder base compared to the sulfur atom in phosphine sulfides, which is a softer base. Consequently, phosphine oxides tend to coordinate more strongly to hard Lewis acids (like lanthanide ions), while phosphine sulfides prefer to bind to softer Lewis acids (like later transition metals). researchgate.net The trend in donor strength generally follows the order O > S > Se > Te.
Comparison with Analogous Phosphine Ligands: When compared to its parent phosphine, tri(2-thienyl)phosphine, the sulfide derivative has a different set of electronic and steric properties. The oxidation of the phosphorus atom to form the P=S bond reduces the σ-donor and π-acceptor capabilities of the phosphorus lone pair, as it is no longer available for direct coordination. Instead, the sulfur atom becomes the primary donor site.
Compared to the widely used triphenylphosphine, tri(2-thienyl)phosphine is considered a stronger σ-donor due to the electron-donating nature of the thienyl rings. This trend is expected to translate to their sulfide derivatives, making tri(2-thienyl)phosphine sulfide a better electron donor than triphenylphosphine sulfide.
The table below provides a comparative overview of the properties of related phosphine ligands.
| Ligand | Chalcogen Atom | Key Features |
| Tri(2-thienyl)phosphine Sulfide | S | Good σ-donor due to electron-rich thienyl groups. Soft donor. |
| Triphenylphosphine Sulfide | S | Weaker σ-donor than the thienyl analogue. Soft donor. |
| Tri(2-thienyl)phosphine Oxide | O | Hard donor. Stronger coordination to hard metals. |
| Tri(2-thienyl)phosphine | - | Phosphorus is the donor atom. Acts as a σ-donor and π-acceptor. |
| Triphenylphosphine | - | Standard benchmark phosphine ligand. |
Reactivity and Reaction Mechanism Studies of Tri 2 Thienyl Phosphine Sulfide
Transformations Involving the Phosphorus-Sulfur (P=S) Bond
The phosphorus-sulfur double bond is a key functional group that dictates a significant portion of the reactivity of phosphine (B1218219) sulfides. Its transformations primarily involve the removal of the sulfur atom (desulfurization) or redox reactions centered on the P=S unit.
Desulfurization Reactions and Pathways
Desulfurization is the characteristic reaction of tertiary phosphine sulfides, converting the pentavalent phosphorus(V) center back to a trivalent phosphine(III). While specific studies detailing the desulfurization of Tri(2-thienyl)phosphine sulfide (B99878) are not extensively documented, the pathways can be understood from well-established methods for analogous aryl and heterocyclic phosphine sulfides. rsc.org These reactions are crucial for regenerating the parent phosphine, which often serves as a valuable ligand in catalysis.
Common methods for this transformation involve reduction using silanes, metal hydrides, or other phosphines. rsc.orgrsc.org For instance, reagents like trichlorosilane (B8805176) (HSiCl₃) and various organosilanes are effective for the reduction of phosphine oxides and can be applied to their sulfur analogs. rsc.org Specific examples from related heterocyclic systems provide insight into potential pathways. The desulfurization of dithieno[3,4-b:3′,4′-d]phosphole sulfide, for example, is achieved quantitatively by treatment with tris(dimethylamino)phosphine. rsc.org Another effective method involves the use of the Schwartz reagent, Cp₂Zr(H)Cl, which has been shown to reduce tertiary bis-phosphine disulfides under mild conditions. rsc.org
Furthermore, radical-based mechanisms offer an alternative pathway. Phosphine sulfides can react with silyl (B83357) hydrides, such as tris(trimethylsilyl)silane (B43935) (TTMSS), under free-radical conditions to yield the corresponding phosphine in good yields. nih.gov Unlike the polar mechanisms often seen in P=O bond reductions, the reduction of the P=S moiety can proceed via a radical mechanism, involving a tetravalent phosphoryl radical intermediate. nih.gov
| Reagent | Substrate Type | Conditions | Notes |
| Tris(dimethylamino)phosphine | Dithieno[3,4-b:3′,4′-d]phosphole sulfide | Toluene (B28343), 90 °C | Quantitative conversion to the phosphine. rsc.org |
| Schwartz Reagent (Cp₂Zr(H)Cl) | Tertiary bis-phosphine disulfides | Mild conditions | High efficiency reduction. rsc.org |
| Silanes (e.g., HSiCl₃, PhSiH₃) | General Phosphine Oxides/Sulfides | Various, often requires catalyst or heat | Common and versatile method for P=O/P=S reduction. rsc.org |
| Tris(trimethylsilyl)silane (TTMSS) | General Phosphine Sulfides | Radical initiator (e.g., AIBN), heat | Proceeds via a radical mechanism. nih.gov |
Oxidative and Reductive Transformations of the P=S Moiety
The P=S bond is generally stable, but can participate in redox reactions beyond complete desulfurization.
Oxidative Transformations: The oxidation of a phosphine sulfide to a phosphine oxide represents the formal replacement of the sulfur atom with an oxygen atom. While the sulfidation of a phosphine to its sulfide is a very common and thermodynamically favorable reaction, the reverse (desulfurization) followed by oxidation is more typical. wikipedia.org However, direct oxidation is conceptually possible. For instance, the synthesis of related compounds like diphenyl-(2-thienyl)phosphine oxide and its sulfide and selenide (B1212193) derivatives has been reported, implying that the P=S bond can be converted to a P=O bond, though specific reagents for this direct transformation on Tri(2-thienyl)phosphine sulfide are not detailed. rsc.org
Reductive Transformations: The primary reductive transformation of the P=S moiety is its complete desulfurization to the corresponding P(III) phosphine, as detailed in the section above. This process represents a two-electron reduction of the phosphorus center from an oxidation state of +5 to +3. This conversion is fundamental to the use of phosphine sulfides as precursors or "protected" forms of tertiary phosphines, which can be regenerated under specific reductive conditions. rsc.orgnih.gov
Reactions Involving the Thienyl Ring System
The three thienyl rings attached to the phosphorus atom are not inert bystanders. They can participate in a variety of reactions, particularly when the molecule is coordinated to a transition metal center. The following reactivity patterns have been extensively studied for the parent ligand, Tri(2-thienyl)phosphine, and provide a strong basis for understanding the potential reactivity of the thienyl scaffold in its sulfide derivative. These reactions are typically initiated by the coordination of the phosphorus atom to a metal, and it is plausible that coordination via the sulfur atom in the phosphine sulfide could trigger similar reactivity.
Carbon-Hydrogen (C-H) Bond Activation and Orthometalation Processes
Orthometalation, or cyclometalation, is a widely observed reaction for phosphine ligands where a C-H bond on an adjacent aryl or heteroaryl ring is activated by the metal center, leading to the formation of a stable metallacyclic ring. For Tri(2-thienyl)phosphine, this typically involves the activation of the C-H bond at the C3 position of a thienyl ring, which is ortho to the phosphorus-bearing carbon.
Studies on the reaction of Tri(2-thienyl)phosphine with dirhodium(II) acetate (B1210297) have shown the formation of mono- and bis-cyclometalated compounds. nih.gov In these products, one or two of the thienyl rings are bound to the rhodium center through both the phosphorus atom and a direct Rh-C bond, forming a five-membered ring. This P(III)-directed C-H activation is a powerful tool for creating robust and well-defined ligand architectures for catalysis. nih.gov Similar C-H activation has been observed in reactions with other metals, such as osmium, demonstrating the general applicability of this reaction pathway for the thienylphosphine scaffold. acs.org
Thienyl Ring Rearrangements and Their Mechanistic Elucidation (e.g., 2-thienyl to 3-thienyl rearrangements)
One of the most fascinating aspects of the reactivity of metal-coordinated Tri(2-thienyl)phosphine is the rearrangement of a 2-thienyl ring to its 3-thienyl isomer. This unusual transformation has been observed in detail in dirhodium(II) complexes. nih.govtandfonline.com
Mechanistic studies, including isotopic labeling experiments, have revealed that this rearrangement is highly specific to the thienyl ring that has already undergone orthometalation. nih.gov The process is promoted by acid and has been shown by DFT calculations to be driven by a favorable change in enthalpy. nih.gov The reaction proceeds from a mono-cyclometalated 2-thienyl complex to the rearranged 3-thienyl structure. In bis-cyclometalated complexes, stepwise rearrangement can occur, leading to products where one or both of the metalated rings have isomerized. nih.gov
| Complex Type | Initial Structure | Rearranged Structure | Key Condition |
| Mono-cyclometalated | Rh₂(OAc)₃[(2-C₄H₂S )P(2-thienyl)₂] | Rh₂(OAc)₃[(3-C₄H₂S )P(2-thienyl)₂] | Refluxing acetic acid nih.gov |
| Bis-cyclometalated (Head-to-Tail) | Rh₂(OAc)₂[(2-C₄H₂S )P(2-thienyl)₂]₂ | Rh₂(OAc)₂[(3-C₄H₂S )P(2-thienyl)₂]₂ | Refluxing acetic acid nih.gov |
| Bis-cyclometalated (Head-to-Head) | Rh₂(OAc)₂[(2-C₄H₂S )P(2-thienyl)₂]₂ | Rh₂(OAc)₂[(3-C₄H₂S )P(2-thienyl)₂]₂ | Refluxing acetic acid nih.govtandfonline.com |
Carbon-Sulfur (C-S) Bond Activation within the Thienyl Ring
The cleavage of the strong carbon-sulfur bond within a thiophene (B33073) ring is a challenging but important reaction, central to industrial processes like hydrodesulfurization. This C-S bond activation has been demonstrated for the Tri(2-thienyl)phosphine ligand scaffold within a multimetallic cluster environment.
Thermolysis of a cyclometalated triruthenium cluster derived from Tri(2-thienyl)phosphine with additional Ru₃(CO)₁₂ resulted in the formation of a pentaruthenium sulfide cluster. In this product, a sulfur atom has been completely extruded from one of the thiophene rings, demonstrating a clear case of C-S bond scission. This type of reactivity highlights the potential for the thienylphosphine ligand to act as a sulfur source in cluster-building reactions, though it requires harsh conditions and complex multimetallic systems.
Carbon-Phosphorus (C-P) Bond Activation Reactions in Coordinated Systems
The activation and cleavage of the typically robust carbon-phosphorus (C-P) bond in organophosphine ligands, when coordinated to a metal center, is a significant area of research in organometallic chemistry. For tri(2-thienyl)phosphine (PTh₃), a ligand featuring phosphorus bonded to three thiophene rings, these activation reactions are particularly noteworthy. Thermal treatment of metal complexes containing the PTh₃ ligand can induce C-P bond scission, leading to the formation of novel organometallic clusters with unique structural features.
Research involving dirhenium and dimanganese carbonyl complexes has provided detailed insights into this phenomenon. When tri(2-thienyl)phosphine is reacted with dirhenium and dimanganese carbonyls under thermal conditions, a variety of products resulting from C-P bond cleavage are formed. marquette.edumarquette.edulu.se
For instance, the thermolysis of [Re₂(CO)₉(PTh₃)] in refluxing xylene leads to the cleavage of a P-C(thienyl) bond, yielding the complex [Re₂(CO)₈(μ-PTh₂)(μ-η¹:κ¹-C₄H₃S)]. marquette.edufigshare.com In this product, the phosphine ligand has been transformed into a bridging phosphido group (μ-PTh₂) and a bridging thienyl group. A similar reaction with the disubstituted complex, [Re₂(CO)₈(PTh₃)₂], affords [Re₂(CO)₇(PTh₃)(μ-PTh₂)(μ-H)], another product of C-P bond cleavage. marquette.eduacs.org
The reaction with dimanganese carbonyl, [Mn₂(CO)₁₀], in refluxing toluene also results in products derived from C-P bond activation. marquette.edu Alongside the simple substitution product, two complexes, [Mn₂(CO)₆(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)] and [Mn₂(CO)₅(PTh₃)(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)], are formed. marquette.edu A key feature of these manganese products is the presence of a bridging thienyl ligand that coordinates to one of the manganese atoms in an η⁵-fashion, showcasing a significant rearrangement of the ligand structure post-C-P bond scission. marquette.edu
These transformations highlight how the metallic framework facilitates the cleavage of the C-P bond, a process that is not readily achievable with the free ligand. The resulting phosphido and thienyl fragments become integral building blocks of the new, larger metal clusters.
| Precursor Complex | Reaction Conditions | C-P Activation Products | Key Structural Features | Reference |
| [Re₂(CO)₉(PTh₃)] | Refluxing xylene | [Re₂(CO)₈(μ-PTh₂)(μ-η¹:κ¹-C₄H₃S)] | Bridging phosphido (PTh₂) and bridging thienyl ligands. | marquette.edufigshare.com |
| [Re₂(CO)₈(PTh₃)₂] | Refluxing xylene | [Re₂(CO)₇(PTh₃)(μ-PTh₂)(μ-H)] | Bridging phosphido (PTh₂) and bridging hydride ligands. | marquette.edu |
| [Mn₂(CO)₁₀] + PTh₃ | Refluxing toluene | [Mn₂(CO)₆(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)] | Bridging phosphido (PTh₂) and η⁵-coordinated thienyl ligand. | marquette.edu |
| [Mn₂(CO)₁₀] + PTh₃ | Refluxing toluene | [Mn₂(CO)₅(PTh₃)(μ-PTh₂)(μ-η¹:η⁵-C₄H₃S)] | Bridging phosphido (PTh₂), η⁵-thienyl, and one intact PTh₃ ligand. | marquette.edu |
Nucleophilic Reactivity of the Sulfur Atom and Its Role in Chemical Transformations
The sulfur atom in tri(2-thienyl)phosphine sulfide, (C₄H₃S)₃PS, possesses nucleophilic character, which is fundamental to its role in various chemical transformations. This reactivity stems from the lone pairs of electrons on the sulfur atom and the nature of the phosphorus-sulfur double bond (P=S). While the P=S bond is often depicted as a double bond, it has significant single-bond character, represented by the resonance structure P⁺-S⁻. This polarity results in a partial negative charge on the sulfur atom, enhancing its ability to act as a nucleophile or a ligand base.
The most prominent manifestation of the sulfur atom's nucleophilicity is in coordination chemistry, where tri(2-thienyl)phosphine sulfide can act as a ligand, donating its electron density to a metal center. mdpi.com Phosphine sulfides (R₃PS) are known as "soft" ligands and, according to Hard and Soft Acid and Base (HSAB) theory, they tend to form stable complexes with soft metal ions like silver(I), palladium(II), and platinum(II). The coordination occurs through the sulfur atom, which acts as the donor center in a nucleophilic attack on the electrophilic metal ion.
The reaction to form a phosphine sulfide from a tertiary phosphine and elemental sulfur is itself a classic example of nucleophilic attack, though in this case, the phosphorus atom of the phosphine acts as the nucleophile towards the sulfur atom. mdpi.com Once formed, the resulting phosphine sulfide has a nucleophilic sulfur center.
While extensive studies on the nucleophilic reactions of tri(2-thienyl)phosphine sulfide with organic electrophiles are not widely documented, its behavior as an S-donor ligand is well-established within the broader context of phosphine sulfide chemistry. mdpi.com For example, complexes of various phosphine sulfides and selenides with metals like Ag(I) have been synthesized and studied for their potential biological activity. mdpi.com The formation of these coordination compounds is a direct consequence of the nucleophilic character of the chalcogen atom (sulfur or selenium) bonded to phosphorus.
Theoretical and Computational Investigations of Tri 2 Thienyl Phosphine Sulfide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules, offering a balance between computational cost and accuracy. In the context of tri(2-thienyl)phosphine sulfide (B99878), DFT studies have been instrumental in elucidating its molecular and electronic characteristics, as well as interpreting its spectroscopic data.
Elucidation of Molecular Structures and Electronic Configurations
DFT calculations, often employing functionals like B3LYP, are utilized to optimize the geometry of tri(2-thienyl)phosphine sulfide and its derivatives. researchgate.netmdpi.com These studies provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, theoretical calculations can predict the P=S bond length and compare it with experimental data obtained from X-ray crystallography, offering insights into the nature of this bond. researchgate.net
The electronic configuration of tri(2-thienyl)phosphine sulfide is also a key area of investigation using DFT. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and electronic properties. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its potential applications in electronic materials.
| Bond | Experimental (Å) | Theoretical (Å) |
|---|---|---|
| C(1)-C(2) | 1.650(2) | N/A |
| C-B | 1.692(2)-1.718(2) | N/A |
| B-B | 1.767(2)-1.795(2) | N/A |
Prediction and Interpretation of Spectroscopic Data
DFT calculations are invaluable for predicting and interpreting various spectroscopic data of tri(2-thienyl)phosphine sulfide. Theoretical vibrational frequencies, calculated using DFT, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.govchemicalbook.com This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.
Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. chemicalbook.combohrium.com By calculating the magnetic shielding tensors, theoretical ¹H, ¹³C, and ³¹P NMR spectra can be generated and compared with experimental data, aiding in the structural elucidation of the compound and its derivatives in solution. chemicalbook.combohrium.com
Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a powerful lens through which to study the reactivity of tri(2-thienyl)phosphine sulfide and its complexes. By mapping out potential energy surfaces, researchers can gain a deeper understanding of reaction pathways and the stability of intermediates and transition states.
Computational Analysis of Bond Activation and Rearrangement Pathways (e.g., P,C/P,S rearrangement)
DFT calculations can be employed to investigate the mechanisms of bond activation and rearrangement reactions involving tri(2-thienyl)phosphine sulfide. For example, the facile phosphorus-carbon bond cleavage observed in the reaction of tri(2-thienyl)phosphine with iron carbonyl complexes can be computationally modeled to understand the energetics of the reaction and the structure of the resulting bridged complexes. researchgate.net
Theoretical studies can also shed light on rearrangement pathways, such as the thermal and acid-catalyzed rearrangements of related organosulfur compounds. nih.gov By calculating the activation barriers for different proposed mechanisms, including sigmatropic shifts, computational analysis can help to identify the most plausible reaction pathway. nih.gov
Understanding the Hemilabile Nature of Thienyl Ligands in Complexes
The thienyl groups in tri(2-thienyl)phosphine sulfide can exhibit hemilability when coordinated to a metal center. chemrxiv.orgchemrxiv.orgwwu.edu This means that one or more of the thienyl sulfur atoms can reversibly coordinate and de-coordinate from the metal, creating a vacant coordination site that can be crucial for catalytic activity. chemrxiv.orgchemrxiv.org
Computational studies are instrumental in understanding this dynamic behavior. By modeling the coordination of tri(2-thienyl)phosphine sulfide to a metal center, DFT calculations can determine the relative energies of different coordination modes (e.g., monodentate P-coordination versus bidentate P,S-coordination). This helps in predicting the likelihood of hemilabile behavior and its influence on the reactivity of the metal complex.
Analysis of Ligand Electronic and Steric Parameters Derived from Computational Models
The electronic and steric properties of phosphine (B1218219) ligands are critical in determining the reactivity and selectivity of their metal complexes in catalysis. Computational methods provide a means to quantify these properties for tri(2-thienyl)phosphine sulfide.
The Tolman Electronic Parameter (TEP) is a measure of the ligand's electron-donating ability. rsc.orgweebly.com Computationally, this can be estimated by calculating the vibrational frequency of the CO ligand in a model complex like Ni(CO)₃(L), where L is the phosphine ligand. rsc.orgweebly.comnih.gov A lower CO stretching frequency indicates a more electron-donating ligand.
The steric bulk of a ligand is often quantified by its cone angle. rsc.orgweebly.com Computational models of metal-phosphine complexes can be used to calculate the cone angle of tri(2-thienyl)phosphine sulfide, providing a quantitative measure of its steric hindrance around the metal center. researchgate.netnsf.gov These computationally derived parameters can then be used to rationalize and predict the behavior of its metal complexes in various catalytic applications.
| Ligand (LR) | TEP (A1 mode, cm-1) in Ni(LR)(CO)₃ | Cone Angle (°) |
|---|---|---|
| LMe | 2057.0 | 152 |
| LiPr | 2054.6 | 179 |
| LiBu | 2054.9 | 200 |
| LBz | 2059.1 | 207 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. amercrystalassn.orgwiley-vch.de This approach provides a rigorous definition of an atom within a molecule and characterizes the bonding between atoms through the analysis of critical points in the electron density, ρ(r). muni.cznih.gov
In the context of Tri(2-thienyl)phosphine sulfide, QTAIM analysis provides valuable insights into the nature of the phosphorus-sulfur (P-S) bond and other non-covalent interactions within the molecule. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms but maximum density in the directions perpendicular to the bond path. wiley-vch.demuni.cz Several key topological parameters at these BCPs are used to characterize the interactions.
Key parameters derived from QTAIM analysis include:
Electron density (ρ(r)) : The value of ρ(r) at a BCP is related to the bond order; a higher value indicates a stronger bond.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov
Total electron energy density (H(r)) : The sign of H(r) also helps to classify the interaction. A negative H(r) is indicative of a shared interaction, while a positive or near-zero H(r) suggests a non-covalent or weak interaction.
Delocalization Index (δ(A,B)) : This index quantifies the number of electrons shared or exchanged between two atomic basins (A and B) and is a measure of the bond order. muni.cz
Detailed Research Findings
Computational studies employing Density Functional Theory (DFT) have been used to perform QTAIM analysis on organophosphorus sulfide compounds to elucidate the nature of their bonding. rsc.org For analogous P=S bonds in similar molecules, QTAIM analyses have revealed specific characteristics.
Furthermore, QTAIM can be employed to investigate weaker intramolecular interactions, such as C-H···S contacts, which may exist between the hydrogen atoms of the thienyl rings and the sulfur atom. rsc.org These interactions would be characterized by low electron density and positive Laplacian values at the corresponding BCPs.
The table below presents a hypothetical QTAIM analysis for the P=S bond in Tri(2-thienyl)phosphine sulfide, based on typical values observed for similar bonds in other organophosphorus sulfide molecules. This data is illustrative and would require a specific computational study on the target molecule for verification.
Table 1. Hypothetical QTAIM Topological Parameters for the P=S Bond Critical Point in Tri(2-thienyl)phosphine Sulfide
| Parameter | Symbol | Typical Value Range | Interpretation |
| Electron Density | ρ(r) | 0.1 - 0.3 a.u. | Indicates a significant bonding interaction. |
| Laplacian of Electron Density | ∇²ρ(r) | -0.1 to +0.1 a.u. | A small negative or positive value suggests a polar covalent bond. |
| Total Electron Energy Density | H(r) | < 0 a.u. | Negative value confirms a stabilizing bonding interaction. |
| Delocalization Index | δ(P,S) | 1.0 - 1.5 | Suggests a bond order greater than a single bond, indicating some double bond character. |
This table is generated for illustrative purposes based on data for similar compounds and should not be considered as experimentally verified data for Tri(2-thienyl)phosphine sulfide.
A comprehensive QTAIM study on Tri(2-thienyl)phosphine sulfide would provide precise values for these parameters, allowing for a detailed understanding of the electronic structure and bonding within the molecule. Such an analysis would also map the bond paths and identify all critical points, offering a complete topological picture of the electron density. scm.com
Applications of Tri 2 Thienyl Phosphine Sulfide in Advanced Chemical Research
Catalysis and Organocatalysis
The electron-donating nature of the thienyl groups in tri(2-thienyl)phosphine sulfide (B99878) enhances the electron density on the phosphorus atom, which in turn influences the catalytic activity of metal complexes incorporating this ligand.
Tri(2-thienyl)phosphine sulfide and its parent phosphine (B1218219), tri(2-thienyl)phosphine, serve as effective ligands in various transition metal-catalyzed reactions. The sulfur atom in the thienyl ring can modulate the electronic properties of the phosphine, making it a stronger donor compared to triphenylphosphine (B44618). This enhanced donor strength is beneficial in many catalytic processes. For instance, palladium complexes bearing tri(2-thienyl)phosphine ligands have shown superior performance over traditional catalysts like Pd(PPh₃)₄ in certain cross-coupling reactions. ims.ac.jp The use of such ligands can lead to the formation of highly active and stable catalytic species. In some systems, the phosphine sulfide itself can be used, or the parent phosphine can be oxidized in situ to the sulfide. The presence of the thienyl groups can also facilitate the stabilization of metal nanoparticles, creating robust heterogeneous catalysts.
The application of tri(2-thienyl)phosphine and its derivatives as ligands has been particularly notable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A zero-valent palladium complex with three tri(2-thienyl)phosphine ligands, Pd(PTh₃)₃, has demonstrated superiority over Pd(PPh₃)₄ in the Suzuki-Miyaura coupling and polymerization of thiophene-based monomers. ims.ac.jp This catalyst system has been successfully employed in the synthesis of high-molecular-weight poly(3-hexylthiophene) (P3HT) with high regularity and yield. ims.ac.jp
In other cross-coupling reactions, the choice of phosphine ligand is critical for achieving high yields and selectivity. While tri(2-thienyl)phosphine has shown moderate regioselectivity in some palladium-catalyzed decarboxylative functionalizations, other electronically modified phosphines like tris(4-methoxyphenyl)phosphine (B1294419) have demonstrated higher yields in specific cases, highlighting the nuanced role of ligand electronics.
Phosphine-catalyzed annulation reactions represent another area where organophosphorus compounds are crucial. These reactions, such as the [3+2] annulation of allenoates, allow for the stereoselective synthesis of complex cyclic structures. rsc.orguconn.edu While direct use of tri(2-thienyl)phosphine sulfide in these specific annulations is not extensively documented, the general principles of phosphine catalysis underscore the importance of the phosphine's electronic and steric profile, which can be fine-tuned by substituents like the thienyl group.
Table 1: Performance of Tri(2-thienyl)phosphine Ligand in Catalysis
| Catalytic Reaction | Catalyst System | Substrates | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Polycondensation | Pd(PTh₃)₃ | 3-hexyl-5-iodothiophene-2-boronic pinacol (B44631) ester | Poly(3-hexylthiophene) | M_w = 26,000, >97% regularity, 72% yield | ims.ac.jp |
Advanced Materials Science
The incorporation of phosphorus-containing moieties, including phosphine sulfides, into polymers and other materials can impart unique and desirable properties.
Tri(2-thienyl)phosphine sulfide and its derivatives are valuable building blocks for the synthesis of functional polymers. The thienyl groups provide sites for polymerization, often through oxidative or cross-coupling reactions, leading to conjugated polymers with a phosphine sulfide unit either in the main chain or as a pendant group. These materials are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. The presence of the phosphorus center can influence the polymer's solubility, morphology, and electronic properties. For example, tris(hydroxymethyl)phosphine (B1196123) sulfide has been used in the preparation of flame-retardant components for polymers. researchgate.net
Photochromic materials, which change color upon exposure to light, are at the forefront of advanced materials research. While direct examples of tri(2-thienyl)phosphine sulfide in photochromic systems are not prevalent, the synthesis of photochromic molecules containing thienyl and phosphine oxide moieties has been reported. rsc.org For instance, diphenyl(2-thienyl)phosphine oxide has been synthesized and characterized. rsc.org The general principle involves incorporating a photo-responsive unit into a molecule alongside a phosphine sulfide or oxide. The electronic properties of the phosphine sulfide can influence the photochromic behavior, such as the wavelength of absorption and the kinetics of the color change. The development of triarylethylene derivatives containing thienyl groups has led to materials with fast-response and significant photochromic behavior in solution, solid-state, and polymer films. rsc.org
Biomimetic Systems and Models for Biological Processes (e.g., Fe-hydrogenase active site models)
The active sites of many enzymes contain complex metal-ligand assemblies. Synthetic chemists often create smaller, simpler molecules that mimic the structure and function of these active sites to better understand the biological processes.
The reactivity of diiron carbonyl complexes bearing a bridging dithienylphosphido ligand has been studied as a model for the reactivity of the H-cluster in [FeFe]-hydrogenases. The addition of phosphines, including tri(2-thienyl)phosphine, to a σ,π-thienyl complex, [Fe₂(CO)₆(μ-Th)(μ-PTh₂)], leads to carbonyl substitution and migratory carbonyl insertion, providing insights into the fundamental reaction steps that may occur at the enzyme's active site. lu.se More broadly, the development of biomimetic models for the [Fe]-hydrogenase active site has involved the use of various ligands to replicate the coordination environment of the iron center. nih.gov While not directly employing tri(2-thienyl)phosphine sulfide, these studies highlight the importance of sulfur-containing ligands in modeling the function of iron-sulfur proteins. nih.gov
Future Research Directions and Concluding Perspectives
Uncharted Territories in Synthesis and Functionalization of Tri(2-thienyl)phosphine Sulfide (B99878)
The future exploration of tri(2-thienyl)phosphine sulfide begins with diversifying its synthesis and functionalization. While the most direct route to this compound is the sulfurization of tri(2-thienyl)phosphine guidechem.comwikipedia.org, significant opportunities exist for methodological refinement and, more importantly, for the chemical modification of its thienyl rings.
Synthesis: The conventional synthesis involves reacting the parent phosphine (B1218219) with elemental sulfur. Future work could focus on developing alternative sulfur transfer reagents that offer milder conditions, higher purity, or improved sustainability. Furthermore, exploring one-pot syntheses from 2-lithiothiophene and a suitable P(V) electrophile containing a P=S bond could represent a novel and more direct pathway.
Functionalization: A vast and largely unexplored area is the functionalization of the thiophene (B33073) rings of tri(2-thienyl)phosphine sulfide. The electron-rich nature of the thiophene moiety allows for various chemical modifications. researchgate.netnih.gov Strategic functionalization could generate a library of derivatives with fine-tuned steric and electronic properties. Potential strategies include:
Electrophilic Aromatic Substitution: Introducing functional groups like halogens (bromine, iodine) at the 5-position of the thiophene rings would provide reactive handles for subsequent cross-coupling reactions.
Metalation-Substitution: Directed ortho-metalation (DoM) or halogen-lithium exchange followed by quenching with a range of electrophiles could install a wide variety of substituents (e.g., alkyl, aryl, silyl (B83357), boronic ester groups) onto the thiophene backbone.
These approaches would transform the singular tri(2-thienyl)phosphine sulfide into a versatile platform of multifunctional ligands.
Opportunities for Novel Ligand Design and Complex Chemistry Utilizing the P=S Motif
The P=S bond is not merely a passive feature; it is a key functional group that can dictate the coordination behavior and reactivity of the entire molecule. The interplay between the phosphine sulfide group and the three thienyl moieties offers rich possibilities for ligand design and the synthesis of novel metal complexes.
Novel Ligand Design: The soft nature of the sulfur atom in the P=S group makes it an excellent donor for soft metal ions (e.g., Ag(I), Au(I), Hg(II), Pd(II), Pt(II)). acs.org By systematically modifying the electronic properties of the thiophene rings as described above, the donor strength of the P=S group can be modulated. For instance, electron-withdrawing groups on the thiophenes would decrease the electron density on the sulfur, weakening its donor capacity, while electron-donating groups would enhance it. nih.gov
Furthermore, the thienyl groups themselves contain sulfur atoms that could potentially engage in secondary coordination, leading to hemilabile or multidentate ligands. This could result in complexes with unusual geometries and reactivities.
Complex Chemistry: The coordination chemistry of phosphine sulfides has been a subject of interest, showing that they are versatile ligands. acs.orgelectronicsandbooks.com Research into tri(2-thienyl)phosphine sulfide could explore:
Monodentate S-Coordination: The most common coordination mode, forming stable complexes with a variety of transition metals.
Bridging Ligand: The P=S group can bridge two metal centers, facilitating the formation of bimetallic or polymetallic assemblies.
P=S Bond Reactivity: The P=S bond can undergo various reactions within the coordination sphere of a metal. For example, it can be reduced to the corresponding phosphine, potentially acting as a slow-release source of the phosphine ligand in catalytic reactions. Enzymatic hydrolysis of P-S bonds is a known detoxification pathway for certain pesticides, suggesting that such transformations could be mimicked in synthetic systems. nih.gov
| Potential Research Area | Description | Key Scientific Questions |
| Functionalization Chemistry | Introduction of various functional groups onto the thiophene rings. | What are the most effective methods for selective functionalization? How do different substituents alter the electronic properties? |
| Coordination Studies | Synthesis and characterization of metal complexes with tri(2-thienyl)phosphine sulfide and its derivatives. | What coordination modes are preferred with different metals? Can hemilabile behavior involving the thienyl sulfur be observed? |
| Reactivity of the P=S Bond | Investigation of the chemical transformations of the P=S group upon coordination or activation. | Can the P=S bond be selectively reduced or oxidized? Can it be used as a synthon for further chemical elaboration? |
Expanding Roles in Emerging Catalytic Systems and Functional Materials
The unique combination of a phosphine sulfide and three thiophene rings suggests that tri(2-thienyl)phosphine sulfide could be a valuable component in the development of new catalysts and advanced materials.
Functional Materials: Thiophene-based molecules and polymers are cornerstones of organic electronics, prized for their semiconducting and optical properties. cnr.itmdpi.com Integrating the tri(2-thienyl)phosphine sulfide unit could lead to novel functional materials:
Q & A
Q. How is Tri(2-thienyl)phosphine Sulphide (PTh₃S) synthesized and structurally characterized?
Methodological Answer: PTh₃S is typically synthesized via the reaction of Tri(2-thienyl)phosphine (PTh₃) with elemental sulfur. The reaction proceeds under inert conditions, often in a solvent like toluene or THF, to avoid oxidation. Structural characterization relies on single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Key bond parameters (e.g., P–S bond length, ~1.95–2.05 Å) and coordination geometry can be analyzed using software such as OLEX2 , which integrates structure solution, refinement, and visualization . For example, analogous Pd(0) complexes with PTh₃ ligands exhibit trigonal-planar geometries, as reported in catalytic studies .
Q. What are the primary applications of PTh₃S in catalysis?
Methodological Answer: PTh₃S-derived complexes are prominent in cross-coupling reactions. For instance, Pd(PTh₃)₃, a zero-valent palladium complex, demonstrates superior catalytic activity in Suzuki-Miyaura couplings compared to traditional Pd(PPh₃)₄. This is attributed to the electron-rich thienyl groups enhancing oxidative addition rates. A representative study achieved 72% yield and high regioregularity (>97%) in poly(3-hexylthiophene) synthesis (Mw = 26,000) using Pd(PTh₃)₃ .
Table 1: Comparison of Pd(PTh₃)₃ vs. Pd(PPh₃)₄ in Suzuki-Miyaura Polymerization
| Catalyst | Yield (%) | Molecular Weight (Mw) | Regioregularity (%) |
|---|---|---|---|
| Pd(PTh₃)₃ | 72 | 26,000 | >97 |
| Pd(PPh₃)₄ | 58 | 18,000 | ~90 |
| Data sourced from catalytic studies |
Advanced Questions
Q. How does ligand electronic tuning via thienyl substituents impact catalytic performance?
Methodological Answer: The electron-donating nature of the 2-thienyl group lowers the redox potential of metal centers, facilitating oxidative addition steps in cross-coupling. Density Functional Theory (DFT) calculations can correlate ligand π-accepting ability with reaction rates. For example, Pd(PTh₃)₃ exhibits a 15% higher turnover frequency (TOF) than Pd(PPh₃)₄ in aryl halide activation, attributed to enhanced metal-ligand charge transfer . Contrastingly, steric effects from bulkier ligands may reduce catalytic efficiency, necessitating optimization of substituent positions (e.g., 3-thienyl vs. 2-thienyl) .
Q. What advanced analytical methods quantify sulfur content in PTh₃S and its derivatives?
Methodological Answer: Sulfur abstraction assays are critical for analyzing PTh₃S stability. A validated method involves reacting PTh₃S with polysulfides or elemental sulfur, followed by gas chromatography (GC) or mass spectrometry (MS) to detect liberated sulfur species. For example, GC/FPD (Flame Photometric Detection) achieves detection limits of 2 ng/L for sulfur-containing byproducts . Additionally, X-ray photoelectron spectroscopy (XPS) can quantify sulfur oxidation states in coordination complexes .
Q. How do researchers address contradictions in reported catalytic efficiencies of PTh₃S-based systems?
Methodological Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or ligand purity. Robust experimental design includes:
Q. What strategies improve the hydrolytic stability of PTh₃S in aqueous reaction media?
Methodological Answer: PTh₃S is prone to hydrolysis under acidic or humid conditions. Stabilization approaches include:
- Encapsulation in micellar systems (e.g., using surfactants like SDS) to shield the phosphorus-sulfur bond.
- Coordination to transition metals (e.g., Ru or Pd), which reduces electrophilicity at the P center. For instance, Ru clusters with PTh₃S ligands show no degradation after 24 hours in pH 7 buffer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
